[(2-Nitrophenyl)methyl](triphenyl)phosphanium perchlorate
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Overview
Description
(2-Nitrophenyl)methylphosphanium perchlorate is an organophosphorus compound that features a phosphonium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methylphosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable alkyl halide, such as 2-nitrobenzyl chloride, under specific conditions. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the phosphonium salt. The general reaction can be represented as follows:
Ph3P+ClCH2C6H4NO2→Ph3PCH2C6H4NO2+Cl−
The resulting phosphonium chloride can then be converted to the perchlorate salt by treatment with perchloric acid.
Industrial Production Methods
Industrial production of (2-Nitrophenyl)methylphosphanium perchlorate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)methylphosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2-Nitrophenyl)methylphosphanium perchlorate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methylphosphanium perchlorate involves its interaction with molecular targets through its phosphonium cation. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The nitro group can participate in redox reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
(2-Nitrophenyl)methylphosphanium perchlorate can be compared with other similar compounds, such as:
Methyltriphenylphosphonium bromide: Similar structure but with a methyl group instead of a nitrophenyl group.
(2-Nitrobenzyl)triphenylphosphonium bromide: Similar compound with a bromide anion instead of perchlorate.
The uniqueness of (2-Nitrophenyl)methylphosphanium perchlorate lies in its specific functional groups and the resulting chemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
62173-42-6 |
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Molecular Formula |
C25H21ClNO6P |
Molecular Weight |
497.9 g/mol |
IUPAC Name |
(2-nitrophenyl)methyl-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C25H21NO2P.ClHO4/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;2-1(3,4)5/h1-19H,20H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RNOGBUHIZTZOQP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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